molecular formula C12H16O2 B3046982 5-(Benzyloxy)pentan-2-one CAS No. 13329-18-5

5-(Benzyloxy)pentan-2-one

Cat. No.: B3046982
CAS No.: 13329-18-5
M. Wt: 192.25 g/mol
InChI Key: RLNOMTIXRVLMNC-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentan-2-one is a chemical compound belonging to the class of ketones. It features a benzyl group attached to the oxygen atom of the pentan-2-one backbone. This compound has garnered attention due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(Benzyloxy)pentan-2-one involves the reaction of benzyl trichloroacetimidate with 5-hydroxy-2-pentanone in the presence of trifluoromethanesulfonic acid. The reaction is typically carried out in dichloromethane under an inert atmosphere at room temperature, followed by purification through silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

5-(Benzyloxy)pentan-2-one is utilized in several scientific research areas, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Drug Discovery: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentan-2-one depends on its specific application. In drug discovery, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)pentan-1-ol: A similar compound with an alcohol group instead of a ketone group.

    5-(Benzyloxy)pentanal: An aldehyde derivative of the compound.

Uniqueness

5-(Benzyloxy)pentan-2-one is unique due to its ketone functionality combined with a benzyl ether group, which imparts distinct reactivity and potential biological activity compared to its alcohol and aldehyde counterparts.

Properties

IUPAC Name

5-phenylmethoxypentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNOMTIXRVLMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299970
Record name 5-(benzyloxy)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-18-5
Record name NSC133911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(benzyloxy)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl trichloroacetimidate (1.85 g) was added to a mixed solution of 5-hydroxy-2-pentanone (500 mg, 4.89 mmol) in dichloromethane (20 mL) in an argon atmosphere at room temperature, and then trifluoromethanesulfonic acid (87 μL) was added in an ice bath. The mixture was returned to room temperature and stirred overnight. After completion of the reaction, a saturated sodium bicarbonate solution was added to the reaction solution in an ace bath, and the pH was adjusted to 8. After extraction with chloroform-water, the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain 610 mg of the title compound (yield: 65%) as a pale yellow oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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